BrettPhos Palladacycle
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Overview
Description
BrettPhos Palladacycle is a third-generation Buchwald precatalyst, known for its stability and efficiency in various cross-coupling reactions. This compound is characterized by its ability to form C-C, C-N, C-O, C-F, C-CF3, and C-S bonds, making it a versatile tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: BrettPhos Palladacycle is synthesized through a series of reactions involving palladium and phosphine ligands. The preparation typically involves the reaction of palladium acetate with a phosphine ligand in the presence of a base. The resulting complex is then purified to obtain the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of inert atmospheres to ensure the stability and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: BrettPhos Palladacycle undergoes various types of reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and other oxidizing agents.
Reduction: Common reagents include hydrogen gas, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, nucleophiles, and electrophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
BrettPhos Palladacycle has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of BrettPhos Palladacycle involves the formation of an active palladium species that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired products. The phosphine ligand plays a crucial role in stabilizing the palladium center and enhancing its reactivity .
Comparison with Similar Compounds
XPhos Palladacycle: Another Buchwald precatalyst with similar applications but different ligand structures.
SPhos Palladacycle: Known for its high reactivity in cross-coupling reactions.
RuPhos Palladacycle: Used in similar applications but with different electronic and steric properties.
Uniqueness of BrettPhos Palladacycle: this compound is unique due to its high stability, lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. These features make it a preferred choice for many synthetic applications .
Properties
Molecular Formula |
C43H63ClNO2PPd |
---|---|
Molecular Weight |
798.8 g/mol |
IUPAC Name |
chloropalladium(1+);dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;2-phenylethanamine |
InChI |
InChI=1S/C35H53O2P.C8H10N.ClH.Pd/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;9-7-6-8-4-2-1-3-5-8;;/h19-25,27-28H,9-18H2,1-8H3;1-4H,6-7,9H2;1H;/q;-1;;+2/p-1 |
InChI Key |
IWMMXPNBCHCFCY-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.C1=CC=C([C-]=C1)CCN.Cl[Pd+] |
Origin of Product |
United States |
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